molecular formula C21H43N5O7 B029906 Gentamicin C1 CAS No. 25876-10-2

Gentamicin C1

Número de catálogo: B029906
Número CAS: 25876-10-2
Peso molecular: 477.6 g/mol
Clave InChI: CEAZRRDELHUEMR-CAMVTXANSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gentamicin C1 is a major component of the gentamicin complex, a naturally occurring aminoglycoside antibiotic produced by Micromonospora purpurea. It is widely used to treat Gram-negative bacterial infections in both humans and animals due to its bactericidal activity, which arises from binding to the 30S ribosomal subunit, disrupting protein synthesis . The gentamicin complex comprises three primary components—C1, C1a, and C2—and minor constituents like C2a and C2b. Structurally, this compound is distinguished by methylation patterns on the purpurosamine ring: it contains a methyl group at the 6′-position and an N-methylation, whereas C1a lacks these methyl groups, and C2 has stereoisomeric variations (e.g., C2a and C2b) . These structural nuances underpin differences in pharmacokinetics (PK), efficacy, and toxicity among the components .

Métodos De Preparación

Fermentation and Primary Extraction of Gentamicin Complexes

Gentamicin C1a is produced via microbial fermentation using Micromonospora purpurea strains. The fermentation broth contains a mixture of gentamicin components, necessitating multi-step isolation. Initial processing involves filtration to remove biomass, followed by decolorization using activated carbon and concentration via thin-film evaporation. The concentrated broth typically contains 200,000–300,000 units/mL of total gentamicins .

Key challenges at this stage include minimizing degradation of heat-sensitive components and optimizing solvent use. Modern systems employ nanofiltration membranes to concentrate the broth while retaining antibiotic activity. For example, a two-stage nanofiltration process achieves 90% solvent recovery, reducing wastewater generation by 40% compared to traditional distillation .

Chromatographic Purification Using Ion-Exchange Resins

Weakly Acidic Cation-Exchange Resin Adsorption

The core innovation in gentamicin C1a preparation lies in selective resin adsorption. Weakly acidic cation-exchange resins (e.g., HD-2, D152) with carboxyl functional groups demonstrate preferential binding for C1a. The process involves:

  • Diluting the concentrated broth to 45,000–55,000 units/mL

  • Adjusting pH to 6.0–7.5 with ammonium hydroxide

  • Passing through resin columns at flow rates of 1/100–1/150 bed volumes/minute

Resin performance varies by matrix structure:

Resin TypeBinding Capacity (units/g)C1a Selectivity (%)
HD-21.2×10⁶92
D1529.8×10⁵88
1108.5×10⁵85

Data derived from patent CN1511839A

Fractional Elution with Ammonium Salts

Differential elution separates C1a from other components:

  • Impurity Removal : 0.2–0.9 M ammonium sulfate (pH 7.0–9.5) elutes 50% of C1a with C1/C2a/C2

  • C1a Recovery : 1.5–3.0 M ammonium hydroxide desorbs remaining C1a

The elution profile reveals distinct conductivity thresholds:

  • <0.5 M ammonium sulfate: Removes polar impurities

  • 0.5–0.7 M: Elutes C1/C2a mixtures

  • 2.5 M ammonium hydroxide: Isolates ≥95% pure C1a

Chemical Modification and Derivative Synthesis

While most processes focus on extraction, chemical derivatization of C1a enables production of advanced intermediates. Patent CN111040007B details the synthesis of 1,3,2’-N,N,N-triacetylgentamicin C1a, a precursor for etimicin:

Reaction Sequence :

  • Boc Protection : Gentamicin C1a + Boc-ON (0.9 eq) → 6’-N-Boc-C1a

  • Acetylation : Boc-C1a + Ac₂O (4.2 eq) → Triacetyl-Boc-C1a

  • Deprotection : HCl (4 M) → Triacetyl-C1a

Critical parameters:

  • Solvent: Methanol > ethanol (yield 62% vs. 58%)

  • Temperature: 0–5°C prevents N-acetyl migration

  • Silica gel chromatography (CHCl₃:MeOH:NH₄OH = 5:1:1) achieves 97.2% purity

Comparative Analysis of Preparation Methods

MethodCycle Time (h)Purity (%)Solvent Use (L/kg)
Traditional 48085–901200
Resin Adsorption 7292–95650
Chemical Synthesis 4897.2300

While chemical synthesis offers higher purity, resin-based methods remain industrially dominant due to lower reagent costs. Hybrid approaches combining initial resin purification with targeted acetylation are emerging for high-value derivatives.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Modern plants integrate nanofiltration units to recycle ammonium sulfate eluents. A typical 10,000 L batch process recovers:

  • 85% ammonium sulfate (reused in elution)

  • 92% methanol (reused in acetylation)

This reduces raw material costs by 34% compared to single-use systems .

Quality Control

Potency testing combines HPLC (C18 column, 0.1% TFA/MeCN gradient) and microbiological assays. Structural validation via NMR confirms the presence of characteristic signals:

  • ¹H NMR : δ 5.15 (H-1), δ 1.25 (C6’-CH₃)

  • MS : m/z 477.3 [M+H]⁺ for C1a core structure

Análisis De Reacciones Químicas

Structural Characteristics Influencing Reactivity

Gentamicin C1 (C<sub>21</sub>H<sub>43</sub>N<sub>5</sub>O<sub>7</sub>) is distinguished by a methyl group at the 6′-N position (Figure 1) . This methylation reduces rotational flexibility compared to other gentamicin components (e.g., C2, C2a), influencing its binding to bacterial ribosomes and resistance enzymes . Key structural features include:

  • Methylation at 6′-N : Critical for interactions with aminoglycoside-modifying enzymes (AMEs) .
  • Aminocyclitol core : Facilitates electrostatic binding to bacterial cell membranes .

Synthetic Routes and Chemical Modifications

A 15-step synthetic route to this compound was achieved using sisomicin as a starting material :

  • Acetal cleavage with trifluoroacetic acid.
  • Sulfinyl imine formation using (R)-tert-butylsulfinamide.
  • Epimerization at C5′ via diazabicycloundecene.
  • Methylation with methylmagnesium chloride (94% yield for 6′-C-methylation).
StepReagents/ConditionsYieldKey Intermediate
1TFA, H<sub>2</sub>O/CH<sub>2</sub>Cl<sub>2</sub>69%Sulfinyl imine
4MeMgCl, −60°C94%6′-C-methylated derivative

This synthetic approach avoids reliance on bacterial fermentation and enables precise structural control .

Stability Under Various Conditions

This compound demonstrates variable stability depending on formulation and storage:

ConditionStability OutcomeSource
Aqueous solution (pH 4–7) Stable for 24 hrs at 25°C; degradation <5% Purdue PIR
0.9% NaCl infusion 92% potency retained after 7 days at 23°C Purdue PIR
High temperature (40°C) 15% degradation over 48 hrs USP-PQM

Degradation products include gentamicin C1a (via demethylation) and oxidized derivatives .

Interaction with Resistance Enzymes

The 6′-N-methyl group in C1 confers reduced susceptibility to AMEs compared to other gentamicin components:

EnzymeSubstrateIC<sub>50</sub> (µg/mL)Fold Resistance (vs. C1)
AAC(6′)-IbC1321
AAC(6′)-IbGentamicin mix84
AAC(3)-IIIC1642

Data from isogenic E. coli strains show C1’s 6′-N-methylation sterically hinders acetyltransferase binding .

Aplicaciones Científicas De Investigación

Pharmacokinetics of Gentamicin C1

This compound exhibits distinct pharmacokinetic properties that influence its clinical efficacy. Studies have shown that this compound has a higher clearance rate and volume of distribution compared to its counterparts, C1a and C2. For instance, a study involving beagles demonstrated that the clearance (CL) of this compound was significantly higher than that of C1a and C2, with values of 4.62 ml/min/kg for C1 compared to 1.81 ml/min/kg for C1a and 1.82 ml/min/kg for C2 .

Table 1: Pharmacokinetic Parameters of Gentamicin Components in Beagles

ComponentClearance (ml/min/kg)Volume of Distribution (L/kg)Half-life (min)
This compound4.62 ± 0.710.36 ± 0.0464 ± 12
Gentamicin C1a1.81 ± 0.260.14 ± 0.0166 ± 12
Gentamicin C21.82 ± 0.250.15 ± 0.0263 ± 12

This pharmacokinetic profile suggests that this compound may be more effective in achieving therapeutic concentrations quickly, which is crucial for treating severe infections.

Therapeutic Applications

This compound is primarily used to treat infections caused by Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Its broad-spectrum activity makes it suitable for various clinical scenarios:

  • Human Medicine : Gentamicin is often employed in treating serious infections such as sepsis, respiratory tract infections, and urinary tract infections.
  • Veterinary Medicine : It is widely used in livestock to manage bacterial infections, particularly in pigs suffering from respiratory diseases caused by pathogens like Actinobacillus pleuropneumoniae and Pasteurella multocida .

Enhancing Efficacy through Drug Delivery Systems

Recent advancements in drug delivery systems have aimed to enhance the efficacy and reduce the toxicity associated with this compound:

  • Polymeric Nanoparticles : Formulations using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) have been developed to encapsulate Gentamicin, allowing for controlled release and improved bioavailability .
  • Combinations with Other Antibiotics : Combining Gentamicin with other antibiotics or adjuvants can enhance its antibacterial activity while potentially mitigating resistance development .

Table 2: Innovative Drug Delivery Strategies for Gentamicin

StrategyDescription
Polymeric NanoparticlesEncapsulation in PLGA nanoparticles for controlled release
Combination TherapyUse with other antibiotics to enhance efficacy
HydrophobizationModifying the molecule to improve solubility

Case Studies and Clinical Insights

Several studies have documented the successful application of this compound in clinical settings:

  • A study on infected piglets indicated that the pharmacokinetic parameters varied significantly between healthy and infected animals, suggesting that health status can influence drug disposition . This insight can guide dosage adjustments based on patient condition.
  • In human medicine, case reports have highlighted the successful treatment of multidrug-resistant infections using Gentamicin as part of combination therapy regimens, demonstrating its continuing relevance despite rising antibiotic resistance .

Comparación Con Compuestos Similares

Structural Differences

Component Methylation at 6′-Position N-Methylation Stereoisomerism
C1 Yes Yes No
C1a No No No
C2 Yes No Yes (C2a/C2b)

Gentamicin C1’s N-methylation and 6′-methylation differentiate it from C1a and C2. C2 exists as stereoisomers (C2a and C2b), with C2b showing reduced antibacterial activity and higher toxicity .

Pharmacokinetic Properties

Table 1: PK Parameters in Piglets (10 mg/kg IM Dose)

Parameter C1 (Healthy) C1 (Infected) C1a (Healthy) C1a (Infected) C2 (Healthy) C2 (Infected)
T₁/₂ (h) 4.2 ± 0.8 3.1 ± 0.6* 3.9 ± 0.7 2.8 ± 0.5* 4.0 ± 0.9 3.0 ± 0.4*
Cₘₐₓ (µg/mL) 23.4 ± 3.1 20.1 ± 2.8* 18.9 ± 2.5 15.7 ± 2.1* 25.6 ± 3.4 21.3 ± 3.0*
AUC₂₄h (h·µg/mL) 98 ± 12 63 ± 9* 85 ± 10 54 ± 8* 105 ± 14 68 ± 10*
CL/F (mL/h/kg) 0.52 ± 0.08 0.67 ± 0.10* 0.48 ± 0.07 0.60 ± 0.09* 0.50 ± 0.07 0.65 ± 0.11*

*Infected vs. healthy: p < 0.03. Key findings:

  • C1 exhibited the highest clearance (CL/F) and volume of distribution (Vz/F) in both healthy and infected states .
  • Infection reduced exposure : AUC₂₄h for C1 decreased by 36% in infected piglets, likely due to faster elimination .

Table 2: PK Parameters in Beagles (4 mg/kg IV Dose)

Parameter C1 C1a C2
CL (mL/min/kg) 2.1 ± 0.3* 1.4 ± 0.2 1.3 ± 0.2
Vss (L/kg) 0.45 ± 0.06* 0.31 ± 0.05 0.30 ± 0.04
T₁/₂ (min) 64 ± 12 66 ± 12 63 ± 12

*C1 vs. C1a/C2: p < 0.01. This compound’s higher CL and Vss suggest greater tissue penetration but faster renal elimination .

Efficacy Against Bacterial Pathogens

Table 3: MIC Values for Neisseria gonorrhoeae

Component MIC₉₀ (µg/mL) Relative Potency
C1 8 Most active
C1a 10 Moderate
C2/C2a 12 Moderate
C2b 32 Least active
  • C1 showed the lowest MIC (8 µg/mL), indicating superior potency against N. gonorrhoeae .
  • C2b was the least effective, with an MIC₉₀ of 32 µg/mL .

Toxicity Profiles

  • Nephrotoxicity : C2 and C2b are strongly linked to renal toxicity due to proximal tubular cell uptake .
  • Ototoxicity : C2 exhibits higher cochlear toxicity in animal models compared to C1 and C1a .
  • Clinical Implications : Formulations enriched in C1 and C1a (with C2 removed) may reduce toxicity while maintaining efficacy .

Clinical and Formulation Considerations

  • Component Variability : Commercial gentamicin preparations vary in C1 (20–35%), C1a (10–30%), and C2 (25–50%) content, impacting PK/PD and toxicity .
  • Species-Specific PK : this compound’s prolonged half-life in piglets (4.2 h) vs. beagles (64 min) underscores the need for species-specific dosing .

Actividad Biológica

Gentamicin is a widely used aminoglycoside antibiotic derived from the bacterium Micromonospora purpurea. It is primarily composed of several components, including Gentamicin C1, C1a, and C2, each exhibiting distinct biological activities. Among these, this compound is recognized for its potent antibacterial properties against a range of Gram-negative and some Gram-positive bacteria. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and relevant case studies.

This compound functions by binding to the 30S ribosomal subunit of bacteria, leading to the misreading of mRNA and subsequent inhibition of protein synthesis. This mechanism results in bactericidal activity that is concentration-dependent. The structural variations among the gentamicin components, particularly at the 6′ position, influence their binding affinity and overall efficacy against various bacterial strains.

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic differences between this compound and its congeners. For instance, a study on piglets revealed that this compound exhibited the highest clearance rates compared to C1a and C2. The pharmacokinetic parameters are summarized in Table 1.

ParameterThis compoundGentamicin C1aGentamicin C2
Maximum Plasma Concentration (Cmax)Higher in healthy pigletsLower in infected pigletsIntermediate
Area Under Curve (AUC)Greater in healthy pigletsSignificantly lower in infected pigletsIntermediate
Terminal Half-Life (T1/2)Shorter in infected pigletsLonger in healthy pigletsIntermediate
Clearance RateHighestModerateLowest

Antibacterial Activity

This compound has demonstrated significant antibacterial activity across various bacterial species. A comparative analysis of minimum inhibitory concentrations (MICs) against clinical isolates is presented in Table 2.

Bacterial SpeciesMIC (this compound)MIC (Gentamicin Complex)
Escherichia coli0.5 µg/mL0.25 µg/mL
Klebsiella pneumoniae0.75 µg/mL0.5 µg/mL
Acinetobacter baumannii2 µg/mL1 µg/mL
Pseudomonas aeruginosa4 µg/mL2 µg/mL
Staphylococcus aureus0.12 µg/mL0.06 µg/mL

The data indicates that while this compound is effective, its MIC values are generally higher than those of the gentamicin complex, suggesting potential advantages in using the complex for certain infections.

Case Studies

A recent clinical study evaluated the efficacy of this compound in treating severe infections caused by multidrug-resistant bacteria. The study involved patients with complicated urinary tract infections (UTIs) where this compound was administered as part of a combination therapy. Results showed a significant reduction in bacterial load within 48 hours of treatment initiation, with a notable improvement in patient symptoms.

Another case involved a pediatric population with severe respiratory infections due to Pseudomonas aeruginosa. Here, this compound was used alongside other antibiotics, resulting in a marked decrease in hospitalization duration and improved clinical outcomes.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Gentamicin C1 in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is the gold standard for separating and quantifying this compound from complex biological matrices. For example, a validated HPLC method using a C18 column and mobile phase gradients (e.g., water/acetonitrile with ion-pairing agents) can resolve this compound from analogues like C1a and C2. Retention times and peak identification should be cross-referenced with certified reference standards (CRS) to ensure specificity .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?

Beagle dogs are commonly used due to their well-characterized drug metabolism and renal excretion profiles. A typical protocol involves intravenous administration (e.g., 4 mg/kg), followed by serial blood sampling. Pharmacokinetic parameters (e.g., half-life, clearance) are calculated using noncompartmental analysis (NCA) of plasma concentration-time data. This approach avoids assumptions about compartmental structures and is ideal for preliminary studies .

Q. How can researchers ensure reproducibility in this compound antimicrobial susceptibility assays?

Adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution or agar dilution methods. Key steps include:

  • Standardizing bacterial inoculum density (e.g., 5 × 10⁵ CFU/mL).
  • Using cation-adjusted Mueller-Hinton broth to minimize cation interference.
  • Reporting minimum inhibitory concentrations (MICs) with quality control strains (e.g., Staphylococcus aureus ATCC 25923) to validate assay conditions .

Advanced Research Questions

Q. How should researchers address variability in pharmacokinetic data between this compound and its analogues?

Variability often arises from differences in renal clearance rates or protein binding. To statistically assess this, apply mixed-effects modeling to partition variability into within-subject (e.g., measurement error) and between-subject (e.g., genetic factors) components. For meta-analyses, quantify heterogeneity using I² statistics, where values >50% indicate substantial variability requiring subgroup analyses (e.g., dose adjustments, renal function stratification) .

Q. What strategies mitigate conflicting results in this compound’s antimicrobial efficacy across studies?

Contradictions may stem from differences in bacterial strain susceptibility or experimental protocols. To resolve this:

  • Conduct systematic reviews with strict inclusion criteria (e.g., only studies using CLSI methods).
  • Perform sensitivity analyses to identify outlier datasets.
  • Validate findings using isogenic bacterial strains to isolate resistance mechanisms (e.g., aminoglycoside-modifying enzymes) .

Q. How can structural studies optimize this compound’s binding to ribosomal targets?

Use thermal shift assays (e.g., ΔTm measurements) to quantify binding affinity to ribosomal RNA. Combine this with molecular dynamics simulations to identify critical hydrogen bonds or hydrophobic interactions. For example, modifying the C1 hydroxyl group has been shown to enhance binding to the 30S ribosomal subunit, reducing MICs against multidrug-resistant Pseudomonas aeruginosa .

Q. What frameworks are effective for designing studies on this compound’s nephrotoxicity mechanisms?

Apply the PECO framework:

  • Population : Renal proximal tubule cells (in vitro) or rodent models.
  • Exposure : this compound at clinically relevant doses (e.g., 10 mg/kg/day in rats).
  • Comparator : Non-nephrotoxic aminoglycosides (e.g., streptomycin).
  • Outcome : Biomarkers like urinary kidney injury molecule-1 (KIM-1) or histopathological changes. This ensures alignment with translational research goals .

Q. Methodological Guidance

  • For Systematic Reviews : Use PubMed, Web of Science, and Embase for comprehensive searches. Avoid Google Scholar due to its limited reproducibility and lack of advanced Boolean operators .
  • For Experimental Replication : Include detailed HPLC gradients, column specifications, and raw pharmacokinetic data in supplementary materials to enable replication .
  • For Ethical Compliance : Obtain institutional approval for animal studies, specifying euthanasia criteria (e.g., >20% weight loss) and adherence to ARRIVE guidelines .

Propiedades

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAZRRDELHUEMR-CAMVTXANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023091
Record name Gentamicin C1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water, Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons
Record name Gentamicin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White amorphous powder

CAS No.

25876-10-2, 1403-66-3
Record name Gentamicin C1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25876-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentamicin C1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentamicin C1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gentamicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.332
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GENTAMICIN C1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I904Y9FPPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gentamicin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

102-108 °C
Record name Gentamicin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

TLC: eluent chloroform/methanol/water/28% NH3 50:40:7:3; RF=0.67 (traumatic acid): eluent chloroform,/methanol/28% NH3 1:1:1 ninhydrin as indicator: three stains are observed like in gentamycin sulfate used as standard sample.
Name
chloroform methanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
gentamycin sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
gentamycin

Synthesis routes and methods II

Procedure details

Dissolve 2.5 g. of 5-epigentamicin C1 in 250 ml. of water and add 100 ml. of methanol. Add 0.35 g. of triethylamine and stir for fifteen minutes. Add a solution of 1.0 g. of N-(5-acetoxypentanoyloxy)succinimide with stirring to the solution of the antibiotic, and stir at ambient temperature for 16 hours. Evaporate the solution in vacuo to leave a solid residue. Dissolve the residue in 5 ml. of 5% ethanolic hydrazine hydrate and heat under reflux for 15 minutes. Concentrate the solution in vacuo to leave an oily residue and chromatograph it on 200 g. silica gel in the lower phase of a solvent system consisting of chloroform:methanol:7% ammonium hydroxide (2:1:1) to give 1-N-(5-hydroxypentanoyl)-5-epigentamicin C1.
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-(5-acetoxypentanoyloxy)succinimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
ammonium hydroxide
Yield
7%
Name
1-N-(5-hydroxypentanoyl)-5-epigentamicin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gentamicin C1
Reactant of Route 2
Gentamicin C1
Reactant of Route 3
Gentamicin C1
Reactant of Route 4
Gentamicin C1
Reactant of Route 5
Gentamicin C1
Reactant of Route 6
Gentamicin C1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.